1-Oxa-8-azaspiro[4.5]decan-3-amine
CAS No.:
Cat. No.: VC18207100
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O |
|---|---|
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1-oxa-8-azaspiro[4.5]decan-3-amine |
| Standard InChI | InChI=1S/C8H16N2O/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6,9H2 |
| Standard InChI Key | LCIHOMYWNFSJRP-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12CC(CO2)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-oxa-8-azaspiro[4.5]decan-3-amine is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . Its spirocyclic architecture consists of a piperidine ring fused to a tetrahydrofuran moiety via a shared sp³-hybridized carbon atom (Figure 1). The amine group at position 3 and the oxygen atom at position 1 create a polar, water-soluble scaffold amenable to derivatization.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1434247-10-5 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Likely polar solvents |
The absence of reported melting/boiling points suggests challenges in isolation or stability under standard conditions. Computational models predict a pKa of ~9.5 for the amine group, enabling salt formation for purification .
Synthesis Methodologies
Traditional Azide-Mediated Synthesis
The original racemic synthesis involved a multi-step sequence starting from Boc-protected piperidinone :
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Allylation: Reaction with allyl zinc bromide yields alkenyl-alcohol intermediate.
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Bromination/Cyclization: Bromine addition and base-mediated cyclization form the spirocyclic bromide.
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Azide Displacement: Sodium azide substitution introduces an azide group.
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Staudinger Reduction: Triphenylphosphine reduces the azide to the primary amine .
This method produced multigram quantities but faced scalability issues due to hazardous azide intermediates .
Continuous Flow Optimization
To mitigate risks, a continuous flow process was developed (Scheme 1) :
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Step 1: Azide formation at 150°C for 10 minutes (vs. 24 hours in batch).
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Step 2: In-line Staudinger reduction with triphenylphosphine at 100°C.
This approach reduced azide exposure and improved throughput, enabling 580 g-scale production .
Enantioselective Biocatalytic Synthesis
Chiral synthesis employed ω-transaminases (ATA-200/ATA-113) to achieve >99% enantiomeric excess (ee) :
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Substrate: Ketone precursor derived from spirocyclic intermediate.
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Conditions: 2 mg/mL enzyme, 50 mg/mL substrate, 40°C, pH 8.0.
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Yield: 82% with 97.8% ee after salt formation with (+)-D-pyroglutamic acid .
Comparative studies showed optimal conversion at 35°C and 25 mg/mL substrate loading .
Pharmaceutical Applications
Sigma Receptor Targeting
Derivatives of 1-oxa-8-azaspiro[4.5]decan-3-amine exhibit high affinity for σ₁ receptors (Ki = 2.1 nM) . Fluorinated analogs like DA-31689 were developed as positron emission tomography (PET) tracers for brain imaging, demonstrating rapid blood-brain barrier penetration and specific σ₁ binding .
Synthetic Versatility
The amine group facilitates diverse derivatizations:
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N-Alkylation: N,N-Dimethyl analogs (PubChem CID: 121229738) show altered receptor selectivity .
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Boc Protection: tert-Butoxycarbonyl shielding enables further functionalization .
Future Directions
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In Vivo Pharmacokinetics: Metabolic stability and bioavailability studies of lead analogs.
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New Enzymatic Routes: Engineering transaminases for improved activity under industrial conditions.
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Hybrid Flow-Biocatalysis: Integrating continuous synthesis with enzymatic resolution.
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